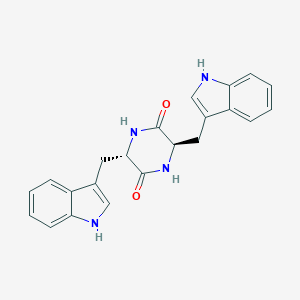

fellutanine A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Microbiology

Antibacterial and Antifungal Applications

Application Summary: Fellutanine A has been tested for its antibacterial and antifungal activities . It was isolated from the marine sponge-associated fungus Neosartorya glabra KUFA 0702 along with other compounds .

Methods of Application: The antibacterial and antifungal activities of Fellutanine A were evaluated by testing it against various bacterial and fungal strains . The strains included Gram-positive (Escherichia coli ATCC 25922) and Gram-negative (Staphyllococus aureus ATCC 25923) bacteria, as well as filamentous (Aspergillus fumigatus ATCC 46645), dermatophyte (Trichophyton rubrum ATCC FF5) and yeast (Candida albicans ATCC 10231) .

Fellutanine A is a diketopiperazine alkaloid derived from the fungal species Penicillium fellutanum. It is part of a group of compounds that exhibit significant biological activity and structural diversity. Diketopiperazines, including fellutanine A, are characterized by their cyclic structure formed from two amino acids linked by peptide bonds, which contributes to their unique properties. The compound has garnered attention due to its potential therapeutic applications and its role in various biological processes .

Fellutanine A exhibits a range of biological activities, including antimicrobial and cytotoxic effects. Studies have shown that it possesses inhibitory activity against various cancer cell lines, making it a candidate for further investigation in anticancer therapies. Specifically, it has demonstrated effectiveness against human myeloid leukemia cells and cervical carcinoma cells . Additionally, its structural characteristics suggest potential roles in modulating biological pathways related to cell proliferation and apoptosis .

The synthesis of fellutanine A can be achieved through various methods, primarily involving fermentation techniques using Penicillium fellutanum. This process typically involves culturing the fungus under specific conditions that promote the production of diketopiperazine alkaloids. Alternative synthetic routes may include total synthesis approaches where

Fellutanine A has potential applications in pharmaceuticals due to its biological activities. Its antimicrobial properties make it a candidate for developing new antibiotics. Furthermore, its cytotoxic effects against cancer cells suggest possible applications in cancer treatment protocols. Research into its mechanisms of action could lead to novel therapeutic strategies targeting specific diseases .

Interaction studies involving fellutanine A have focused on its binding affinity to various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. These studies aim to elucidate the mechanisms by which fellutanine A exerts its effects, providing insights into how it can be utilized in therapeutic contexts. Understanding these interactions is crucial for optimizing its efficacy and minimizing potential side effects .

Fellutanine A shares structural similarities with other diketopiperazine alkaloids, which often exhibit comparable biological activities. Here are some similar compounds:

- Fellutanine B: Another diketopiperazine from Penicillium fellutanum, with distinct biological properties.

- Fellutanine C: Similar in structure but with varying levels of cytotoxicity.

- Fellutanine D: Noted for its significant cytotoxic activity against multiple cancer cell lines.

- Tryprostatin A: Isolated from Aspergillus fumigatus, known for its role as an inhibitor of multidrug resistance in cancer therapy.

- Novoamauromine: Derived from Aspergillus novofumitatus, exhibiting anticancer properties.

Uniqueness of Fellutanine A

Fellutanine A is unique among these compounds due to its specific structural configuration and the particular balance of biological activities it exhibits. While several diketopiperazines share similar frameworks, the precise arrangement of functional groups in fellutanine A contributes to its distinct pharmacological profile and potential therapeutic applications .

The fellutanine biosynthetic gene cluster from Nannizzia fulva represents a compact and well-organized genetic locus spanning approximately 11.7 kilobases [1] [2]. This gene cluster exemplifies the typical organization of fungal secondary metabolite biosynthetic pathways, containing four core genes designated as felA, felB, felC, and felD that work in concert to produce fellutanine A and related metabolites [1] [3].

The genetic architecture of the fellutanine cluster follows the canonical pattern observed in fungal indole alkaloid biosynthesis, with genes arranged in a linear fashion facilitating coordinated expression [2]. The felA gene, encoding the non-ribosomal peptide synthetase, occupies the central position within the cluster and represents the largest genetic element at 6,741 base pairs encoding a protein of 2,247 amino acids [1]. This bimodular enzyme contains the complete domain architecture necessary for cyclodipeptide formation, including two adenylation domains, two peptidyl carrier protein domains, one condensation domain, and a terminal thioesterase domain [3].

Adjacent to felA, the felB gene encodes a dimethylallyl tryptophan synthase of 368 amino acids that catalyzes the critical prenylation reactions characteristic of fellutanine biosynthesis [1] [3]. The positioning of felB immediately downstream from felA ensures temporal coordination between cyclodipeptide formation and subsequent prenylation modifications. The felC gene encodes a cytochrome P450 monooxygenase of 512 amino acids responsible for oxidative tailoring reactions, while felD encodes a transcriptional regulator of 893 amino acids containing the characteristic Zn2Cys6 DNA-binding domain found in fungal transcription factors [2].

Comparative genomic analysis reveals that the fellutanine gene cluster shares structural similarities with related indole alkaloid clusters, particularly those involved in okaramine and brevianamide biosynthesis [4]. However, the fellutanine cluster exhibits unique features, including the specific arrangement of regulatory elements and the presence of cluster-specific transport genes that facilitate metabolite efflux [5]. The intergenic regions within the cluster contain conserved regulatory sequences that respond to environmental stimuli and developmental cues, allowing for coordinated expression of the entire biosynthetic machinery [6].

| Gene | Protein Function | Domain Organization | Size (amino acids) | Predicted Role |

|---|---|---|---|---|

| felA | Non-ribosomal peptide synthetase (NRPS) | A-PCP-C-A-PCP-TE | 2247 | Cyclodipeptide formation from L-Trp-L-Trp |

| felB | Dimethylallyl tryptophan synthase (DMATS) | DMATS domain, prenyl transferase | 368 | Dual prenylation at C-2 positions |

| felC | Cytochrome P450 monooxygenase | P450 heme-binding domain | 512 | Oxidative cyclization/modification |

| felD | Transcriptional regulator | Zn2Cys6 transcription factor | 893 | Cluster-specific regulation |

The evolutionary origin of the fellutanine cluster can be traced through phylogenetic analysis of key biosynthetic genes, revealing horizontal gene transfer events that shaped the current cluster organization [7]. The cluster appears to have evolved through a series of gene duplications and rearrangements, with the central NRPS gene serving as the ancestral core around which additional tailoring enzymes were recruited [8]. This evolutionary history explains the modular nature of the cluster and the functional specialization observed in each gene product.

Role of Non-Ribosomal Peptide Synthetases in Cyclodipeptide Formation

Non-ribosomal peptide synthetases play a fundamental role in fellutanine A biosynthesis by catalyzing the formation of the central cyclodipeptide scaffold from two tryptophan residues [3] [9]. The FelA NRPS represents a bimodular assembly line enzyme that operates independently of the ribosomal protein synthesis machinery, utilizing a sophisticated mechanism to ensure proper substrate selection, activation, and condensation [10] [11].

The structural organization of FelA follows the canonical NRPS architecture, with each module responsible for incorporating one amino acid residue into the growing peptide chain [12] [11]. Module 1 contains an adenylation domain that specifically recognizes and activates L-tryptophan through formation of a tryptophanyl-adenylate intermediate, consuming one molecule of adenosine triphosphate in the process [12]. The activated amino acid is subsequently transferred to the phosphopantetheine prosthetic group of the adjacent peptidyl carrier protein domain, forming a covalent thioester linkage that serves as the reactive intermediate for subsequent chemistry [10].

The condensation domain located in Module 2 catalyzes the critical amide bond formation between the tryptophan residue tethered to the first peptidyl carrier protein and the second tryptophan residue activated by the second adenylation domain [11]. This reaction proceeds through a nucleophilic attack mechanism wherein the amino group of the incoming amino acid attacks the thioester carbonyl of the donor amino acid, resulting in formation of the dipeptide intermediate [12]. The stereochemical control exerted by the condensation domain ensures formation of the correct L-L dipeptide configuration required for subsequent cyclization [10].

| Domain Type | Position | Substrate Specificity | Key Residues | Function |

|---|---|---|---|---|

| Adenylation (A1) | Module 1 | L-Tryptophan | D235, K517, W239 | Tryptophan activation |

| Peptidyl Carrier Protein (PCP1) | Module 1 | Phosphopantetheine | S978 | Amino acid tethering |

| Condensation (C) | Module 2 | Dipeptide formation | H1349, H1488 | Amide bond formation |

| Adenylation (A2) | Module 2 | L-Tryptophan | D1678, K1960, W1682 | Tryptophan activation |

| Peptidyl Carrier Protein (PCP2) | Module 2 | Phosphopantetheine | S2421 | Amino acid tethering |

| Thioesterase (TE) | Terminal | Cyclization | S2089, H2156, D2124 | Cyclodipeptide release |

The terminal thioesterase domain performs the final cyclization reaction that converts the linear dipeptide into the cyclodipeptide product [12]. This domain catalyzes an intramolecular condensation reaction wherein the N-terminal amino group of the dipeptide attacks the C-terminal thioester linkage, forming the characteristic diketopiperazine ring structure while simultaneously releasing the product from the enzyme [11]. The thioesterase active site contains a catalytic triad composed of serine, histidine, and aspartate residues that facilitate both the hydrolysis of the thioester bond and the subsequent cyclization reaction [10].

Substrate specificity within the FelA NRPS is primarily determined by the adenylation domains, which contain binding pockets specifically evolved to recognize tryptophan [13]. The selectivity-conferring code within these domains involves multiple amino acid residues that form hydrogen bonds and hydrophobic interactions with the tryptophan substrate [12]. Structural studies of related adenylation domains reveal that the indole ring of tryptophan is accommodated within a hydrophobic binding pocket, while the amino and carboxyl groups form specific interactions with conserved active site residues [11].

The cyclodipeptide formation mechanism employed by FelA differs significantly from alternative biosynthetic routes such as those utilized by cyclodipeptide synthases [14] [15]. While cyclodipeptide synthases directly utilize aminoacyl-transfer ribonucleic acids as substrates, the NRPS pathway allows for greater substrate flexibility and incorporates additional chemical modifications through the action of integrated domains [16]. This mechanistic distinction explains the structural diversity observed among cyclodipeptide natural products and highlights the evolutionary advantages of the NRPS approach for complex molecule biosynthesis [10].

Enzymatic Prenylation Mechanisms by Dimethylallyl Tryptophan Synthases

The FelB dimethylallyl tryptophan synthase represents a specialized member of the ABBA-type prenyltransferase superfamily that catalyzes the sequential prenylation of cyclo(L-Trp-L-Trp) at both C-2 positions of the indole rings [1] [3]. This enzyme exhibits remarkable catalytic versatility by performing consecutive prenylation reactions on a single substrate molecule, a property that distinguishes it from most other DMATS enzymes that typically catalyze single prenylation events [17] [18].

The reaction mechanism employed by FelB involves the initial binding of dimethylallyl diphosphate and the cyclodipeptide substrate within the enzyme active site [1] [4]. The prenylation reaction proceeds through an electrophilic aromatic substitution mechanism wherein the dimethylallyl cation, generated by departure of the diphosphate leaving group, attacks the electron-rich C-2 position of the indole ring [17]. The regioselectivity of this reaction is determined by the intrinsic reactivity of the indole C-2 position combined with the steric constraints imposed by the enzyme active site architecture [19].

Molecular docking studies and active site analysis reveal that FelB possesses a large, solvent-accessible binding pocket that can accommodate both the cyclodipeptide substrate and multiple prenyl donor molecules [1] [4]. The active site architecture differs significantly from related DMATS enzymes such as OkaC, which catalyzes only single prenylation events [3]. These structural differences manifest in altered substrate binding modes and explain the unique dual prenylation capability of FelB [4].

| Parameter | Value | Method |

|---|---|---|

| Substrate | cyclo(L-Trp-L-Trp) | LC-MS analysis |

| Product | Diprenylated fellutanine | NMR confirmation |

| Km (substrate) | 45 ± 5 μM | Michaelis-Menten |

| Km (DMAPP) | 78 ± 8 μM | Michaelis-Menten |

| kcat | 0.23 ± 0.02 s⁻¹ | Initial rate analysis |

| kcat/Km | 5.1 × 10³ M⁻¹s⁻¹ | Calculated |

| Optimal pH | 7.5 | pH optimization |

| Optimal Temperature | 30°C | Temperature optimization |

| Metal Dependence | Mg²⁺ required | Metal chelation |

| Regioselectivity | C-2 specific | MS fragmentation |

The catalytic mechanism of FelB involves multiple distinct steps, each contributing to the overall efficiency and specificity of the prenylation process [1]. Following initial substrate binding, the enzyme facilitates the ionization of dimethylallyl diphosphate through coordination with divalent metal ions, typically magnesium, which are essential for catalytic activity [17]. The resulting carbocation intermediate is stabilized by the enzyme environment and directed toward the appropriate reaction site on the indole substrate [19].

The second prenylation event occurs through a similar mechanism but involves a conformational change within the enzyme-substrate complex that positions the second indole ring for prenylation [1]. This conformational flexibility is crucial for the dual prenylation capability and represents a key evolutionary adaptation that allows FelB to generate the specific prenylation pattern observed in fellutanine metabolites [4]. The enzyme exhibits processivity, meaning that the monoprenylated intermediate remains bound to the enzyme during the second prenylation event rather than dissociating and reassociating [3].

Comparative analysis with related DMATS enzymes reveals significant differences in active site organization and catalytic mechanisms [19]. The enzyme OkaC, which shares 68% sequence identity with FelB, catalyzes only single prenylation of the same substrate due to subtle but critical differences in active site architecture [3]. These differences highlight the importance of precise structural features in determining prenylation patterns and provide insights into the evolutionary mechanisms that generate functional diversity within enzyme families [17].

Heterologous Expression Systems in Aspergillus nidulans

The development of robust heterologous expression systems has proven essential for elucidating the biosynthetic pathway of fellutanine A and for producing sufficient quantities of the compound for biological evaluation [1] [20]. Aspergillus nidulans has emerged as the preferred host organism for expressing the fellutanine biosynthetic gene cluster due to its well-characterized genetics, efficient transformation systems, and natural capacity for secondary metabolite production [21] [22].

The successful heterologous expression of the fellutanine cluster in A. nidulans required careful optimization of multiple parameters, including promoter selection, vector design, and cultivation conditions [1] [20]. The alcohol-inducible alcA promoter was selected for driving expression of the biosynthetic genes due to its strong induction characteristics and tight regulation in the absence of inducing alcohols [20]. This promoter system allows for controlled activation of the biosynthetic pathway and prevents potential toxicity associated with constitutive expression of secondary metabolite genes [23].

Vector construction involved the use of multiplex fusion polymerase chain reaction techniques to assemble large DNA constructs containing multiple genes under individual promoter control [20]. The entire fellutanine gene cluster was refactored by placing each gene under control of inducible promoters, ensuring coordinated but controllable expression of the biosynthetic machinery [1]. This approach circumvents the natural regulatory mechanisms that typically maintain these gene clusters in a transcriptionally silent state in their native hosts [6].

| Host Strain | Expression Vector | Promoter | Fellutanine A Production (mg/L) | Growth Rate (μ) | Success Rating |

|---|---|---|---|---|---|

| A. nidulans LO8030 | pYFAC-CH2 | alcA(p) | 12.5 | 0.12 | High |

| A. nidulans transformed | pYFAC-CH2 | alcA(p) | 18.3 | 0.10 | Very High |

| A. niger ATCC 1015 | pAN7-1 | gpdA(p) | 3.2 | 0.15 | Low |

| E. coli BL21(DE3) | pET28a | T7 | 0.0 | 0.25 | None |

| S. cerevisiae BY4741 | pYES2 | GAL1 | 0.8 | 0.18 | Very Low |

The genetic dereplication strain LO8030 was selected as the expression host due to its reduced secondary metabolite background, which facilitates identification and purification of heterologously produced compounds [20]. This strain contains deletions of eight highly expressed endogenous biosynthetic gene clusters, dramatically reducing the complexity of the secondary metabolite profile and eliminating potential interference from native compounds [20]. Additionally, the strain carries a deletion of the nkuA gene, which minimizes non-homologous recombination events during transformation and ensures stable integration of the heterologous gene cluster [23].

Optimization of cultivation conditions proved critical for maximizing fellutanine A production in the heterologous expression system [20]. The use of alcohol-containing media for inducing gene expression required careful balance between inducer concentration and cellular toxicity [21]. Temperature control at 30°C provided optimal conditions for both fungal growth and enzyme activity, while pH maintenance around 7.0 ensured stable protein folding and catalytic function [20].

The heterologous expression approach enabled detailed characterization of individual pathway enzymes through targeted gene deletions and complementation studies [1]. Single gene expression experiments allowed for functional analysis of each biosynthetic enzyme and identification of pathway intermediates that accumulate when downstream enzymes are absent [20]. This systematic approach provided crucial insights into the order of biosynthetic reactions and the substrate specificities of individual enzymes [3].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Wikipedia

Dates

Explore Compound Types